Dual Orthogonal Reactivity: Click Chemistry + Cross‑Coupling Versus Single‑Function Analogs
2-Azido‑4‑chlorobenzonitrile is the only isomer among the chlorinated azidobenzonitriles that concurrently presents an azide group for CuAAC click chemistry and a chlorine atom in the para position relative to the nitrile for Pd‑catalyzed cross‑coupling. In contrast, 2‑azidobenzonitrile (CAS 31656‑77‑6) and 4‑azidobenzonitrile (CAS 18523‑41‑6) lack the chlorine handle entirely, while 4‑chlorobenzonitrile (CAS 623‑03‑0) lacks the azide group. Consequently, only 2‑azido‑4‑chlorobenzonitrile can serve as an orthogonal dual‑reactive module in a single synthetic operation without requiring protecting‑group strategies .
| Evidence Dimension | Number of orthogonal reactive handles (azide + chlorine) on the same scaffold |
|---|---|
| Target Compound Data | 2 orthogonal handles (azide at C‑2, chlorine at C‑4) |
| Comparator Or Baseline | 2‑Azidobenzonitrile: 1 handle (azide only); 4‑Chlorobenzonitrile: 1 handle (chlorine only); 2‑Azido‑5‑chlorobenzonitrile: 2 handles, but chlorine at C‑5 (meta to nitrile) |
| Quantified Difference | Target offers 2 orthogonal handles; non‑chlorinated azidobenzonitriles offer 1; 4‑chlorobenzonitrile offers 1. |
| Conditions | Structural comparison based on substituent inventory |
Why This Matters
Procurement of a single compound with dual orthogonal reactivity eliminates the need for two separate building blocks, reducing step count, waste, and cost in parallel synthesis or library construction.
